molecular formula C11H14O2S2 B14776019 (3,5-Bis(methylthio)phenyl)propanoic acid

(3,5-Bis(methylthio)phenyl)propanoic acid

Cat. No.: B14776019
M. Wt: 242.4 g/mol
InChI Key: LTODHOYAHMBBPS-UHFFFAOYSA-N
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Description

(3,5-Bis(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S2. This compound features a phenyl ring substituted with two methylthio groups at the 3 and 5 positions, and a propanoic acid group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-dimethylthiophenol with a suitable propanoic acid derivative under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: (3,5-Bis(methylthio)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,5-Bis(methylthio)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3,5-Bis(methylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methylthio groups can participate in various chemical interactions, while the propanoic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylpropanoic acid
  • 3,5-Dimethylthiophenylpropanoic acid
  • 3,5-Di-tert-butylphenylpropanoic acid

Comparison: (3,5-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of methylthio groups, which impart distinct chemical and biological properties compared to similar compounds with different substituents. For example, the trifluoromethyl groups in 3,5-Bis(trifluoromethyl)phenylpropanoic acid provide different electronic effects and reactivity compared to the methylthio groups .

Properties

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

3-[3,5-bis(methylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H14O2S2/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

LTODHOYAHMBBPS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)CCC(=O)O)SC

Origin of Product

United States

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